
4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine hydrochloride
Overview
Description
4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine hydrochloride typically involves the reaction of 4-bromobenzaldehyde with 4-chlorobenzaldehyde in the presence of a piperidine derivative. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.
Scientific Research Applications
4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-4-(4-fluorophenyl)piperidine hydrochloride
- 4-(4-Chlorophenyl)-4-(4-methylphenyl)piperidine hydrochloride
- 4-(4-Bromophenyl)-4-(4-nitrophenyl)piperidine hydrochloride
Uniqueness
4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHBrClN
- Molecular Weight : Approximately 290.6 g/mol
- Structure : The compound features a piperidine ring with bromine and chlorine substituents on the phenyl groups, which influence its chemical behavior and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant interactions with various biological targets, including neurotransmitter receptors and enzymes involved in neurological processes. Its structure suggests potential modulation of dopamine and serotonin pathways, making it a candidate for further pharmacological investigation.
Table 1: Comparison of Similar Compounds
Compound Name | Molecular Formula | Key Differences |
---|---|---|
4-(4-Chlorophenyl)piperidine | CHClN | Lacks bromine substitution |
4-(Bromophenyl)piperidine | CHBrN | Different chlorine positioning |
4-(2-Bromophenyl)piperidine | CHBrN | No additional chlorine substituent |
4-(Bromo-3-methylphenyl)piperidine | CHBrN | Contains a methyl group instead of chlorine |
The biological effects of this compound are primarily attributed to its ability to bind to specific receptors and enzymes. This binding can modulate their activity, leading to various physiological responses. Notably, compounds with similar structures have shown:
- Antitumor Activity : Studies have indicated that piperidine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar piperidine structures exhibited cytotoxicity against MCF-7 and HepG2 cancer cell lines, suggesting potential applications in cancer therapy .
- Antibacterial and Antifungal Properties : The presence of halogen substituents has been linked to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria . The compound's structural features may contribute to its effectiveness in inhibiting bacterial growth.
Case Studies and Research Findings
- Antitumor Studies : In vitro evaluations demonstrated that derivatives of piperidine exhibited significant cytotoxicity against various cancer cell lines. For example, a study reported IC50 values indicating the effectiveness of certain piperidine derivatives in inducing cell cycle arrest and apoptosis in cancer cells .
- Antibacterial Activity : Research on similar piperidine compounds revealed strong inhibition against several bacterial strains. The introduction of electron-donating or electron-withdrawing groups significantly influenced their antibacterial efficacy .
- Pharmacological Investigations : The compound's interactions with neurotransmitter systems suggest potential applications in treating mood disorders or neurological conditions. Initial studies indicate that it may modulate dopamine receptor activity, which is crucial for mood regulation .
Properties
IUPAC Name |
4-(4-bromophenyl)-4-(4-chlorophenyl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClN.ClH/c18-15-5-1-13(2-6-15)17(9-11-20-12-10-17)14-3-7-16(19)8-4-14;/h1-8,20H,9-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWJFFSKNOOQFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736652 | |
Record name | 4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20736652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857531-97-6 | |
Record name | 4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20736652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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